Home > Products > Screening Compounds P59275 > Antibiotic X-536A
Antibiotic X-536A - 11054-70-9

Antibiotic X-536A

Catalog Number: EVT-272579
CAS Number: 11054-70-9
Molecular Formula: C34H54O8
Molecular Weight: 590.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lasalocid is a polyether antibiotic used for prevention and treatment of coccidiosis in poultry. It has a role as a coccidiostat, a bacterial metabolite and an ionophore. It is a monohydroxybenzoic acid, a beta-hydroxy ketone, a secondary alcohol, a member of oxolanes, a monocarboxylic acid, a member of oxanes, a tertiary alcohol and a polyether antibiotic. It is a conjugate acid of a lasalocid(1-).
Lasalocid is an agent that presents antibacterial and coccidiostat activities. It is produced by strains of Streptomyces lasaliensis.
Lasalocid is a natural product found in Streptomyces with data available.
Cationic ionophore antibiotic obtained from Streptomyces lasaliensis that, among other effects, dissociates the calcium fluxes in muscle fibers. It is used as a coccidiostat, especially in poultry.
See also: Lasalocid Sodium (has salt form); Bacitracin Zinc; Lasalocid (component of); Bambermycins; Lasalocid (component of) ... View More ...
Overview

Antibiotic X-536A is a compound derived from the fermentation of Streptomyces cultures. It belongs to the class of antibiotics known as polyketides, which are characterized by their complex structures and diverse biological activities. Antibiotic X-536A exhibits significant antibacterial properties, making it a candidate for further research and potential therapeutic applications.

Source

The synthesis of Antibiotic X-536A involves the fermentation of specific strains of Streptomyces under controlled conditions. These bacteria are well-known for their ability to produce a wide range of bioactive compounds, including many clinically relevant antibiotics. The precise strain and fermentation conditions can significantly influence the yield and activity of X-536A.

Classification

Antibiotic X-536A is classified as a polyketide antibiotic. Polyketides are a large family of natural products produced by microorganisms, characterized by their biosynthetic origin from acetyl and propionyl subunits. They play critical roles in medicine due to their antimicrobial, antifungal, and anticancer properties.

Synthesis Analysis

Methods

The synthesis of Antibiotic X-536A typically involves:

  1. Fermentation: Cultivation of Streptomyces cultures in specific media that support optimal growth and antibiotic production.
  2. Extraction: Isolation of the antibiotic from the fermentation broth using solvent extraction techniques.
  3. Purification: Further purification through chromatographic methods such as high-performance liquid chromatography (HPLC) to obtain pure Antibiotic X-536A.

Technical Details

The fermentation process is carefully monitored for parameters such as temperature, pH, and nutrient availability to maximize antibiotic yield. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are often employed during purification to confirm the identity and purity of the compound.

Molecular Structure Analysis

Structure

The molecular structure of Antibiotic X-536A is characterized by a complex arrangement typical of polyketides, featuring multiple rings and functional groups that contribute to its biological activity. The exact structural formula is not detailed in the available literature but can be inferred from related compounds in the polyketide class.

Data

While specific structural data for Antibiotic X-536A may not be widely published, related studies on polyketides can provide insights into its possible structural features, typically involving carbon chains with various substituents that enhance its antimicrobial efficacy.

Chemical Reactions Analysis

Reactions

Antibiotic X-536A undergoes various chemical reactions that can include:

  1. Hydrolysis: Potential breakdown in aqueous environments which can affect its stability.
  2. Modification: Chemical modifications that may enhance its antibacterial properties or alter its pharmacokinetics.

Technical Details

The stability of Antibiotic X-536A under different pH conditions and temperatures is essential for understanding its shelf life and effectiveness as a therapeutic agent. Studies often involve assessing its degradation products to evaluate safety and efficacy.

Mechanism of Action

Antibiotic X-536A exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. This mechanism typically involves:

  1. Binding to Ribosomes: The antibiotic binds to specific sites on bacterial ribosomes, disrupting normal protein synthesis.
  2. Inhibition of Peptidyl Transferase Activity: This action prevents the formation of peptide bonds between amino acids, effectively halting bacterial growth.

Process Data

Research indicates that antibiotics like X-536A may have selective toxicity towards bacterial cells due to differences in ribosomal structure compared to eukaryotic cells, minimizing potential harm to human cells.

Physical and Chemical Properties Analysis

Physical Properties

Antibiotic X-536A is likely to possess characteristics typical of polyketide antibiotics, including:

  • Solubility: Varies depending on the solvent; often soluble in organic solvents but less so in water.
  • Stability: Stability may be influenced by environmental conditions (e.g., light, temperature).

Chemical Properties

Chemical properties include:

  • Molecular Weight: Specific molecular weight data are necessary for precise characterization.
  • Reactivity: Reactivity profiles help determine how it interacts with bacterial targets and other molecules.

Relevant analyses often involve spectroscopic methods to elucidate these properties further.

Applications

Antibiotic X-536A has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a candidate for new antibiotic therapies against resistant bacterial strains.
  2. Research Tool: Useful in studies aimed at understanding bacterial resistance mechanisms or protein synthesis pathways.
  3. Diagnostic Applications: Potential use in diagnostic assays for detecting bacterial infections due to its specificity towards certain pathogens.
Historical Context and Discovery of Antibiotic X-536A

Origins in Natural Product Libraries and Screening Programs

Antibiotic X-536A was originally isolated from the fermentation broths of Streptomyces lasaliensis, a Gram-positive, filamentous bacterium found in soil ecosystems. This actinomycete strain was identified during systematic screening programs targeting microorganisms with potential antibiotic production capabilities. The compound belongs to the polyether ionophore class, characterized by their ability to form lipid-soluble complexes with cations and transport them across biological membranes. This structural class includes commercially important compounds used in veterinary medicine and agriculture, with lasalocid being particularly valued for its anticoccidial properties in poultry [1].

The biosynthetic pathway of X-536A involves a type I polyketide synthase (PKS) system, which assembles the complex carbon backbone through sequential condensation of acetate and propionate units. The resulting polyketide chain undergoes extensive enzymatic modifications, including cyclization, oxidation, and glycosylation, to yield the mature molecule with its signature oxygen-rich heterocyclic rings and carboxylic acid functionality. The compound's structural complexity is evidenced by its molecular formula (C₃₄H₅₄O₈), molecular weight (590.8 g/mol), and the presence of multiple stereocenters, which presented significant challenges for early characterization efforts [1].

Table 1: Natural Sources of Antibiotic X-536A and Related Compounds

Source OrganismCompound ClassNatural Product Library OriginBiological Activities
Streptomyces lasaliensisPolyether ionophoreNCI Natural Product Set IIIAnti-clostridial, anticoccidial
Other Streptomyces spp.PolyethersVarious natural product repositoriesAntibacterial, ionophoric
Marine ActinobacteriaStructurally diverse antibioticsMarine natural product librariesBroad-spectrum antimicrobial

Identification Within the National Cancer Institute (NCI) Natural Product Set III Library

The rediscovery of Antibiotic X-536A through the NCI Natural Product Set III (NPS III) library highlights the value of systematically curated natural product repositories in modern drug discovery. The NCI Natural Products Branch established a comprehensive prefractionated natural product library specifically designed to overcome technical limitations in high-throughput screening of crude extracts. This library, containing over 500,000 fractions derived from plant, marine invertebrate, and microbial samples, represents one of the largest and most diverse publicly available collections for screening campaigns [7].

Within this extensive library, Antibiotic X-536A was identified during targeted screening efforts seeking novel anti-infective agents. The NCI's prefractionation approach employed highly automated solid-phase extraction to separate crude natural product extracts into seven fractions of decreasing polarity. This innovative fractionation strategy significantly enhanced the probability of detecting bioactive components by reducing the complexity of individual screening samples and minimizing the masking effects of dominant compounds present in crude extracts. For Antibiotic X-536A, the application of this methodology facilitated its detection in anti-clostridial screens despite its presence in complex microbial extracts [7].

The NPNPD library's design specifically addressed historical challenges in natural product screening by providing partially purified fractions in a format compatible with modern high-throughput screening technologies. Samples were formatted in 384-well plates containing 10 µg of individual fractions dissolved in 2 µL of DMSO, with the first two columns reserved for controls. This standardized format allowed for efficient screening against diverse biological targets, including pathogenic bacteria like C. difficile, ultimately leading to the identification of X-536A as a promising anti-clostridial agent [7].

Table 2: NCI Natural Product Discovery Program Contributions to Antibiotic X-536A Identification

NCI Program ComponentSpecificationsImpact on X-536A Discovery
Prefractionated Library500,000+ fractions from plant, marine, and microbial sourcesEnabled detection in targeted screens
Sample Format384-well plates with 10 µg/well in DMSOStandardized high-throughput screening compatibility
Separation MethodologySeven-fraction polarity-based separationReduced complexity for enhanced activity detection
Analytical ResourcesIntegrated dereplication toolsAccelerated identification of known compounds
AccessibilityPublicly available with Material Transfer AgreementFacilitated academic screening efforts

Early Characterization in Anti-Clostridial Activity Screens

The initial biological characterization of Antibiotic X-536A revealed exceptional activity against Clostridioides difficile, a Gram-positive, spore-forming anaerobe responsible for significant healthcare-associated morbidity and mortality. In comprehensive screening of 584 natural products, X-536A demonstrated a minimum inhibitory concentration (MIC) of 1 μM against C. difficile strains, placing it among the most potent anti-clostridial compounds identified. This activity level was comparable to clinically used anti-clostridial agents, with aureomycin showing an MIC of 0.5 μM and siomycin A exhibiting even greater potency at ≤0.25 μM [1].

The anti-clostridial mechanism of X-536A relates directly to its function as a cationic ionophore antibiotic. The compound disrupts cellular ion homeostasis by facilitating the transport of monovalent cations (particularly K⁺ and Na⁺) across lipid bilayers, leading to dissipation of membrane potential and cytoplasmic ion imbalance. This disruption affects critical cellular processes including ATP synthesis, nutrient transport, and osmotic regulation. In C. difficile, this ionophoric activity manifests as potent growth inhibition at micromolar concentrations, suggesting potential utility in managing C. difficile infections (CDI) where conventional therapies face limitations due to resistance or recurrence [1].

Comparative analysis revealed X-536A's distinctive efficacy profile against anaerobic pathogens. While structurally related ionophores often display preferential activity against Gram-positive organisms, X-536A maintained efficacy against clinically relevant C. difficile strains at concentrations significantly lower than those affecting many commensal gut species. This selectivity window suggested potential for therapeutic application, though full mechanistic studies against clostridial targets remained unexplored in initial characterization efforts. The compound's activity spectrum appeared complementary to existing anti-clostridial agents, showing no cross-resistance with fidaxomicin or vancomycin in preliminary assessments [1] [8].

Table 3: Early Anti-Clostridial Activity Profile of Antibiotic X-536A

ParameterX-536A ValueComparative AntibioticsSignificance
MIC vs. C. difficile1 μMAureomycin: 0.5 μM; Siomycin A: ≤0.25 μMPotency comparable to reference antibiotics
SpectrumGram-positive anaerobesLimited Gram-negative activityTargets difficult-to-treat anaerobes
Mechanistic ClassCationic ionophoreDistinct from fidaxomicin (RNAP inhibitor) and vancomycin (cell wall)Novel mechanism reduces cross-resistance risk
Eukaryotic ToxicityNot fully characterizedLower than siomycin in preliminary assaysPotential therapeutic window
Resistance DevelopmentNot observed in initial studiesCommon with conventional antibioticsPossible advantage in persistence

The early research on Antibiotic X-536A established it as a structurally complex polyether ionophore with compelling activity against a critical gastrointestinal pathogen. Its identification through the NCI NPS III library underscores the continuing value of curated natural product resources in addressing contemporary antimicrobial resistance challenges. While considerable investigation remains to fully elucidate its mechanism, resistance potential, and therapeutic applicability against CDI, the foundational data position X-536A as a promising candidate for further development as a novel anti-clostridial agent [1] [7].

Properties

CAS Number

11054-70-9

Product Name

Antibiotic X-536A

IUPAC Name

6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid

Molecular Formula

C34H54O8

Molecular Weight

590.8 g/mol

InChI

InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1

InChI Key

BBMULGJBVDDDNI-OWKLGTHSSA-N

SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Lasalocid; Bovatec R; Antibiotic X 537; Antibiotic X-537; Antibiotic X537; X537; X 537; X-537;

Canonical SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.